molecular formula C16H12N2Se B083043 3-(1H-indol-3-ylselanyl)-1H-indole CAS No. 14293-12-0

3-(1H-indol-3-ylselanyl)-1H-indole

Cat. No.: B083043
CAS No.: 14293-12-0
M. Wt: 311.3 g/mol
InChI Key: ZREVWSHPBCYLQO-UHFFFAOYSA-N
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Description

3-(1H-indol-3-ylselanyl)-1H-indole is a novel synthetic bi-indole derivative incorporating a selenium bridge, intended for research and development purposes exclusively. This compound belongs to the prominent indole class, a scaffold renowned for its extensive biological significance and prevalence in medicinal chemistry . Indole derivatives are frequently investigated for their diverse pharmacological potential, which can include anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities, making them a central structure in drug discovery efforts . The specific introduction of a selenium atom at the 3-position, forming a selenyl bridge between two indole moieties, is of particular scientific interest. This modification is often explored to modulate the compound's electronic properties, lipophilicity, and potential antioxidant activity, given the known biochemistry of organoselenium compounds. Researchers can utilize this chemical to probe structure-activity relationships (SAR), especially around the 3-position of the indole nucleus, which is the most reactive site for electrophilic substitution and a key vector for interaction with biological targets . The selenyl functional group may also serve as a strategic handle for further chemical transformations. As a research-grade material, this compound provides a valuable tool for medicinal chemists designing new enzyme inhibitors, for biologists assessing cytotoxic or antiproliferative effects in cell-based assays, and for chemical biologists developing novel molecular probes . The safety, toxicity, and specific mechanism of action for this compound are not yet fully characterized and must be established through rigorous laboratory investigation. This product is sold for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

14293-12-0

Molecular Formula

C16H12N2Se

Molecular Weight

311.3 g/mol

IUPAC Name

3-(1H-indol-3-ylselanyl)-1H-indole

InChI

InChI=1S/C16H12N2Se/c1-3-7-13-11(5-1)15(9-17-13)19-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H

InChI Key

ZREVWSHPBCYLQO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43

Synonyms

3,3'-Selenobis(1H-indole)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a protocol detailed by, indole derivatives react with bis(1H-indol-3-yl) diselenide in the presence of 10 mol% BiI₃ as a catalyst. The reaction proceeds in dimethylformamide (DMF) at 100°C for 12–24 hours, achieving yields of 68–82% (Table 1). Bismuth(III) facilitates the cleavage of the Se–Se bond in diselenides, generating electrophilic selenyl intermediates that undergo regioselective attack by the indole’s 3-position.

Key advantages :

  • High regioselectivity (>90% for 3-position) due to BiI₃’s Lewis acidity, which polarizes the Se–Se bond.

  • Broad substrate tolerance, accommodating electron-donating and withdrawing groups on both indole and diselenide moieties.

Scope and Limitations

Methoxy- and nitro-substituted indoles exhibit slightly reduced yields (58–65%), likely due to electronic effects altering nucleophilicity. Steric hindrance from 2-methylindole derivatives further decreases yields to 45–50%.

Nucleophilic Substitution with Selenenyl Halides

This two-step strategy involves the preparation of 3-selenenyl halide intermediates followed by nucleophilic displacement with indole.

Synthesis of 3-(Selenenyl Halide)indole Precursors

As demonstrated in, 3-bromoindole reacts with selenium halides (e.g., SeCl₂ or SeBr₂) in chloroform at 0–5°C under argon, yielding 3-selenenyl halide intermediates. For example:

3-Bromoindole+SeCl2CHCl3,0C3-(ClSe)indole+HBr(75% yield)[3]\text{3-Bromoindole} + \text{SeCl}2 \xrightarrow{\text{CHCl}3, \, 0^\circ\text{C}} \text{3-(ClSe)indole} + \text{HBr} \quad (75\% \text{ yield})

Coupling with Indole

The selenenyl halide intermediate reacts with a second equivalent of indole in dimethylformamide (DMF) using potassium hydroxide (15 mol%) as a base. The reaction proceeds at room temperature for 6–8 hours, affording 3-(1H-indol-3-ylselanyl)-1H-indole in 60–70% yield.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of selenenyl halides.

  • Limited scalability due to intermediate instability.

Catalyst-Free Coupling in Aqueous Media

Eco-friendly synthesis is achievable through catalyst-free reactions in water, adapting methodologies from phthalaldehyde acid condensations.

Reaction Design

Indole (2 equiv) reacts with sodium selenide (Na₂Se) in water at 80°C for 24 hours. The selenide anion acts as a nucleophile, attacking the 3-position of protonated indole:

2 Indole+Na2SeH2O,80C3-(1H-Indol-3-ylselanyl)-1H-indole+2 NaOH(55% yield)[1]\text{2 Indole} + \text{Na}2\text{Se} \xrightarrow{\text{H}2\text{O}, \, 80^\circ\text{C}} \text{3-(1H-Indol-3-ylselanyl)-1H-indole} + \text{2 NaOH} \quad (55\% \text{ yield})

Performance Metrics

  • Yield : 45–65%, depending on indole concentration.

  • Sustainability : Eliminates organic solvents and heavy metal catalysts.

Oxidative Coupling of Indoles with Diselenides

Oxidative methods employ iodine or hydrogen peroxide to couple indoles with diselenides.

Iodine-Mediated Coupling

A mixture of indole (2 equiv), diphenyl diselenide (1 equiv), and iodine (20 mol%) in acetonitrile at 60°C for 12 hours produces the target compound in 50–60% yield. The mechanism involves iodine-induced oxidation of the diselenide to a selenyl iodide, which undergoes electrophilic substitution.

Hydrogen Peroxide Activation

Using H₂O₂ (30%) as an oxidant in ethanol at 50°C improves atom economy, though yields remain modest (40–55%).

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Solvent Temp (°C) Yield (%) Regioselectivity
BiIII-Catalyzed C–HBiI₃ (10 mol%)DMF10068–82>90% 3-position
Nucleophilic SubstitutionKOHDMF2560–7085–90%
Catalyst-Free (Aqueous)NoneH₂O8045–6575–80%
Oxidative (I₂)I₂ (20 mol%)MeCN6050–6070–75%

Key Trends :

  • BiI₃-catalyzed methods dominate in yield and selectivity but require high temperatures.

  • Aqueous methods offer sustainability at the cost of moderate efficiency.

Chemical Reactions Analysis

1,8-Anilinonaphthalene-8-sulfonic acid undergoes several types of chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,8-Anilinonaphthalene-8-sulfonic acid exerts its effects involves its binding to hydrophobic surfaces. When the compound binds to hydrophobic regions of proteins or membranes, its fluorescence intensity increases significantly. This property makes it a sensitive indicator of protein folding, conformational changes, and other processes that modify the exposure of the probe to water .

Comparison with Similar Compounds

Structural Features :

  • Two indole moieties connected via a selenide (-Se-) bond at the 3-position.
  • Molecular formula: C₁₆H₁₁N₂Se (calculated based on analogous structures).
  • Key spectral data (inferred from similar compounds): Expected ¹H NMR signals for aromatic protons (δ 6.8–8.1 ppm) and ¹³C NMR peaks for the selanyl-linked carbons (δ ~100–110 ppm) .

Synthesis :
While direct evidence for this compound’s synthesis is absent in the provided materials, analogous methods suggest plausible routes:

  • Cross-coupling : Use of Kosugi-Migita-Stille or Suzuki-Miyaura coupling with a selenium-containing stannane or boronic acid (e.g., stannane 311 in ) .
  • Acid-catalyzed coupling : Employing p-toluenesulfonic acid (p-TSA) to facilitate selenation, as seen in the synthesis of 3,3-di(1H-indol-3-yl)indol-2-ones .

Structural Analogues with Different Chalcogen Bridges

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Bridge Atom Molecular Formula Molecular Weight (g/mol) Key Properties
3-(1H-Indol-3-ylselanyl)-1H-indole Se C₁₆H₁₁N₂Se 314.23 High polarizability; redox-active
3-(1H-Indol-3-ylthio)-1H-indole S C₁₆H₁₁N₂S 271.34 Moderate nucleophilicity; stable
3,3'-Diindolylmethane (DIM) CH₂ C₁₇H₁₄N₂ 246.31 Natural product; estrogenic activity
3-(1H-Indol-3-yloxy)-1H-indole O C₁₆H₁₁N₂O 255.27 Hydrogen-bonding capacity; lower stability

Key Insights :

  • Selenium vs.
  • Stability : Selenides are generally less stable than sulfides due to weaker C-Se bonds, necessitating inert atmospheres during synthesis .

Halogen-Substituted Indole Derivatives

Table 2: Halogenated Indole Derivatives (Selected Examples)
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Bioactivity (MIC, µg/mL)
3-(1H-Indol-3-ylmethyl)-7-chloro-1H-indole (77) Cl C₁₈H₁₃ClN₂ 300.76 Anticancer (IC₅₀: ~10 µM)
3-(1H-Indol-3-ylmethyl)-4-bromo-1H-indole (78) Br C₁₈H₁₃BrN₂ 345.21 Antimicrobial (B. cereus: 3.9 µg/mL)
3-(1H-Indol-3-ylselanyl)-1H-indole Se C₁₆H₁₁N₂Se 314.23 Hypothesized antioxidant activity

Key Insights :

  • Halogen Effects : Chloro and bromo substituents enhance lipophilicity and binding to hydrophobic enzyme pockets, improving antimicrobial and anticancer activity .
  • Selenium’s Role : While halogens improve target affinity, selenium may offer dual functionality as both a structural moiety and a redox modulator .

Heterocyclic-Fused Indoles

Examples from and include indolylpyrazoles and indol-2-ones. For instance:

  • 3-(5-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole : Demonstrates anti-inflammatory activity due to the pyrazole-thiophene moiety .

Comparison with Target Compound :

  • Complexity : Fused heterocycles often require multi-step syntheses (e.g., cyclo-condensation in ), whereas 3-(1H-indol-3-ylselanyl)-1H-indole could be synthesized in fewer steps via coupling .
  • Bioactivity : Fused systems target specific enzymes (e.g., cyclooxygenase), while selanyl-linked indoles may act broadly via redox modulation .

Physicochemical and Spectroscopic Comparisons

  • Solubility : Selenium-containing compounds are typically less water-soluble than oxygen analogs but more soluble than halogenated derivatives due to moderate polarity .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons in selanyl-linked indoles are deshielded compared to sulfur analogs (δ ~7.5–8.1 ppm vs. δ ~7.0–7.8 ppm) .
    • Mass Spectrometry : HRESIMS of the target compound would show isotopic clusters for selenium (⁷⁷Se, ⁷⁸Se, ⁸⁰Se), distinguishing it from sulfur analogs .

Q & A

Q. Basic

  • HPLC : reports using HPLC with C18 columns and UV detection (λ = 254 nm) for >98% purity verification .
  • Mass spectrometry : High-resolution ESI-MS (as in ) confirms molecular ion peaks and detects selenium isotopic patterns .
  • Elemental analysis : Quantify selenium content via ICP-MS to ensure stoichiometric accuracy.

How do structural modifications impact pharmacological activity?

Advanced
and demonstrate that substituents at the indole 3-position significantly affect bioactivity. For example:

  • Electron-withdrawing groups : Enhance antimicrobial potency by increasing electrophilicity (e.g., nitro groups in ) .
  • Bulkier substituents : Reduce solubility but improve target binding (e.g., naphthoyl derivatives in ) .
    Methodology :
  • SAR studies : Synthesize derivatives with varied substituents and test in enzyme inhibition/antimicrobial assays.
  • Docking simulations : Use AutoDock Vina to predict binding affinities to targets like CYP450 .

What are the challenges in reproducing synthetic protocols?

Advanced
Variability in selenium reagent purity (e.g., ’s 3-(2-nitrovinyl)indole synthesis) and moisture sensitivity are common issues . Solutions:

  • Strict anhydrous conditions : Use Schlenk lines for moisture-sensitive steps.
  • Batch testing : Pre-test selenium reagents via TLC or NMR for oxidation state consistency.

How can researchers validate the compound’s stability under storage?

Advanced
and recommend:

  • Accelerated stability studies : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Light exposure tests : UV-Vis spectroscopy to detect photodegradation products (λmax shifts).

What computational tools aid in mechanistic studies?

Q. Advanced

  • DFT calculations : Determine transition states for selenylation steps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Kinetic modeling : Fit reaction rate data to pseudo-first-order models to identify rate-limiting steps .

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